molecular formula C9H11NO3 B2852415 3-Amino-2-hydroxy-2-phenylpropanoic acid CAS No. 98996-35-1

3-Amino-2-hydroxy-2-phenylpropanoic acid

Cat. No.: B2852415
CAS No.: 98996-35-1
M. Wt: 181.191
InChI Key: PKUOIJVCLBQBLB-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-2-phenylpropanoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylpropanoic acid and features both amino and hydroxyl functional groups

Safety and Hazards

The compound should be handled with care to avoid all personal contact, including inhalation . It should be used in a well-ventilated area and protective clothing should be worn when there is a risk of exposure . It is also considered toxic and contains a pharmaceutically active ingredient .

Future Directions

The compound has potential for anti-cancer agent research . It has been used in the design, synthesis, and preliminary activity evaluation of novel derivatives as aminopeptidase N/CD13 inhibitors .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxy-2-phenylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of both amino and hydroxyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, such as acyl chlorides, to form amides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

3-Amino-2-hydroxy-2-phenylpropanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Amino-2-hydroxy-2-phenylpropanoic acid can be compared to other similar compounds, such as:

The unique combination of amino and hydroxyl groups in this compound makes it a versatile compound with distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-2-hydroxy-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUOIJVCLBQBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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